4-Trimethylsilanylbut-3-yn-1-ol triflate
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Overview
Description
4-Trimethylsilanylbut-3-yn-1-ol triflate is an organosilicon compound that features a triflate group attached to a 4-trimethylsilanylbut-3-yn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilanylbut-3-yn-1-ol triflate typically involves the reaction of 4-Trimethylsilanylbut-3-yn-1-ol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triflate ester. The general reaction scheme is as follows:
4-Trimethylsilanylbut-3-yn-1-ol+Trifluoromethanesulfonic anhydride→4-Trimethylsilanylbut-3-yn-1-ol triflate+By-products
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
4-Trimethylsilanylbut-3-yn-1-ol triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, which are valuable for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
4-Trimethylsilanylbut-3-yn-1-ol triflate has several scientific research applications:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound’s unique reactivity makes it useful in the development of novel materials with specific properties.
Biological Research: It can be used to modify biomolecules, potentially leading to new therapeutic agents.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Trimethylsilanylbut-3-yn-1-ol triflate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group, being highly electron-withdrawing, stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive and efficient in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Tosylates: Tosylates are similar in that they also serve as good leaving groups in nucleophilic substitution reactions. triflates are generally more reactive due to
Properties
CAS No. |
108836-28-8 |
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Molecular Formula |
C8H13F3O3SSi |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
4-trimethylsilylbut-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H13F3O3SSi/c1-16(2,3)7-5-4-6-14-15(12,13)8(9,10)11/h4,6H2,1-3H3 |
InChI Key |
YDWRIEOEYGDPSX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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